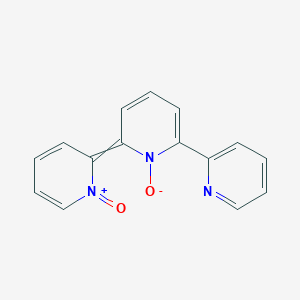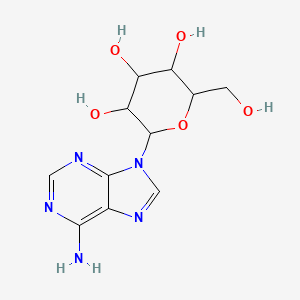
N-(2-(4-Oxo-4H-3,1-benzoxazin-2-yl)phenyl)methanesulphonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(4-Oxo-4H-3,1-benzoxazin-2-yl)phenyl)methanesulphonamide is an organic compound characterized by the presence of a benzoxazinone core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-Oxo-4H-3,1-benzoxazin-2-yl)phenyl)methanesulphonamide typically involves the reaction of phenol with benzyl bromide to form benzyl ether. This intermediate is then reacted with naphthalenesulfonamide to yield the final product . The reaction conditions often include the use of organic solvents such as methanol, ethanol, and dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same reaction pathways as in laboratory settings, with optimization for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(4-Oxo-4H-3,1-benzoxazin-2-yl)phenyl)methanesulphonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the benzoxazinone core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized benzoxazinone derivatives, while substitution reactions can introduce new functional groups to the benzoxazinone core .
Applications De Recherche Scientifique
N-(2-(4-Oxo-4H-3,1-benzoxazin-2-yl)phenyl)methanesulphonamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-(2-(4-Oxo-4H-3,1-benzoxazin-2-yl)phenyl)methanesulphonamide involves its interaction with specific molecular targets and pathways. The compound can form intramolecular hydrogen bonds, which influence its chemical behavior and interactions . These interactions can lead to the formation of stable complexes with biological molecules, thereby exerting its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-(4-Oxo-4H-3,1-benzoxazin-2-yl)phenyl)propionamide
- N-(2-(4-Oxo-3,4-dihydroquinazolin-2-yl)phenyl)propionamide
- N-(2-(4-Oxo-3,4-dihydroquinazolin-2-yl)phenyl)benzamide
Uniqueness
N-(2-(4-Oxo-4H-3,1-benzoxazin-2-yl)phenyl)methanesulphonamide is unique due to its specific benzoxazinone core structure, which allows for distinct chemical reactions and interactions. This uniqueness makes it valuable in various scientific and industrial applications .
Propriétés
Numéro CAS |
40144-33-0 |
|---|---|
Formule moléculaire |
C15H12N2O4S |
Poids moléculaire |
316.3 g/mol |
Nom IUPAC |
N-[2-(4-oxo-3,1-benzoxazin-2-yl)phenyl]methanesulfonamide |
InChI |
InChI=1S/C15H12N2O4S/c1-22(19,20)17-13-9-5-2-6-10(13)14-16-12-8-4-3-7-11(12)15(18)21-14/h2-9,17H,1H3 |
Clé InChI |
RWGRZFIQGUSROZ-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)NC1=CC=CC=C1C2=NC3=CC=CC=C3C(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



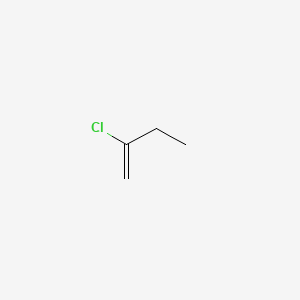
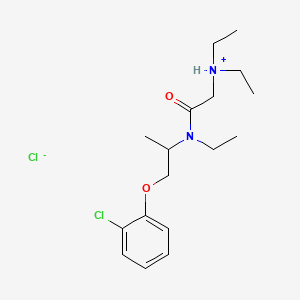

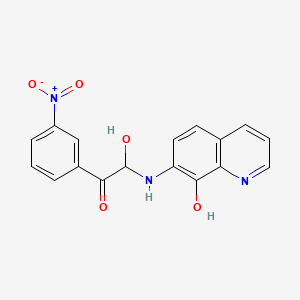


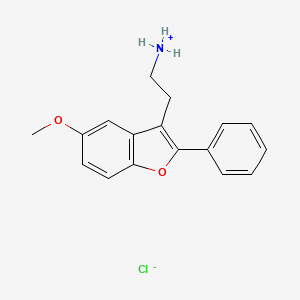


![N-[1-(2H-1,3-Benzodioxol-5-yl)but-1-en-1-yl]acetamide](/img/structure/B13741488.png)
